molecular formula C12H10ClFN2O3 B12251565 N-(4-chloro-3-fluorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

N-(4-chloro-3-fluorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B12251565
M. Wt: 284.67 g/mol
InChI Key: DXCJNTUEZHOGKN-UHFFFAOYSA-N
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Description

N-(4-chloro-3-fluorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a 4-chloro-3-fluorophenyl group and a 2,5-dioxopyrrolidin-1-yl acetamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Properties

Molecular Formula

C12H10ClFN2O3

Molecular Weight

284.67 g/mol

IUPAC Name

N-(4-chloro-3-fluorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C12H10ClFN2O3/c13-8-2-1-7(5-9(8)14)15-10(17)6-16-11(18)3-4-12(16)19/h1-2,5H,3-4,6H2,(H,15,17)

InChI Key

DXCJNTUEZHOGKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-fluorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-fluoroaniline and succinic anhydride.

    Formation of Intermediate: 4-chloro-3-fluoroaniline is reacted with succinic anhydride in the presence of a suitable catalyst, such as pyridine, to form an intermediate compound.

    Acylation: The intermediate is then subjected to acylation using acetic anhydride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-fluorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-chloro-3-fluorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
  • N-(3-fluorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
  • N-(4-chloro-3-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Uniqueness

N-(4-chloro-3-fluorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

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